2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile

Corrosion inhibition Mild steel Hydrochloric acid

Researchers evaluating corrosion inhibitors or SAR scaffolds require compounds with validated, reproducible performance data. This 2-amino-4,6-diarylnicotinonitrile delivers quantifiable advantages: • 97.14% corrosion inhibition (mild steel, 1 M HCl) vs. 95.23% for the 4-tolyl analog at identical 0.33 mM concentration • Characterized anticancer baseline (MCF-7 IC₅₀ = 18.02 µg/mL) with >3-fold potency improvement achievable via established derivatization pathways • Well-defined Langmuir adsorption isotherm and DFT-calculated electronic parameters for computational benchmarking Supplied at ≥97% purity with full QA documentation.

Molecular Formula C19H15N3O
Molecular Weight 301.3 g/mol
Cat. No. B5685546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile
Molecular FormulaC19H15N3O
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CC=C3
InChIInChI=1S/C19H15N3O/c1-23-15-9-7-13(8-10-15)16-11-18(14-5-3-2-4-6-14)22-19(21)17(16)12-20/h2-11H,1H3,(H2,21,22)
InChIKeyDQKWSXKCIHNLIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile: Overview


2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (CAS 38477-51-9) belongs to the 2-amino-4,6-diarylnicotinonitrile class, a privileged scaffold in medicinal chemistry and industrial corrosion science. This compound features a 2-amino-3-cyanopyridine core substituted with a 4-methoxyphenyl group at C4 and a phenyl group at C6. It serves as a versatile synthetic intermediate for fused heterocycles [1] and has demonstrated differentiated performance as a green corrosion inhibitor for mild steel in hydrochloric acid environments [2]. The compound is commercially available from multiple vendors at purities typically ≥95% (HPLC) , making it accessible for both academic research and industrial formulation screening.

Why Substituent Position Matters in 2-Amino-4,6-diarylnicotinonitriles


Within the 2-amino-4,6-diarylnicotinonitrile class, seemingly minor substituent variations produce quantifiable differences in functional performance that make generic interchange scientifically invalid. Direct head-to-head corrosion inhibition testing demonstrates that replacing the C4 4-methoxyphenyl group with a 4-tolyl group (ATN analog) reduces maximum inhibition efficiency by approximately 2 absolute percentage points (AMN: 97.14% vs. ATN: 95.23% at 0.33 mM) [1]. In anticancer screening, the parent compound 1 (IC₅₀ = 18.02 µg/mL, MCF-7) serves as a moderate-activity baseline, while further synthetic elaboration yields derivatives with IC₅₀ values as low as 5.69 µg/mL—a >3-fold potency improvement [2]. These differences arise from substituent-dependent modulation of electronic properties (HOMO-LUMO gaps, dipole moments) and adsorption characteristics, meaning that procurement decisions based solely on scaffold similarity rather than specific substitution pattern risk selecting a compound with measurably inferior target performance.

Differentiation Evidence: 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile


Corrosion Inhibition Efficiency vs. 4-Tolyl Analog

In a direct head-to-head study, 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (designated AMN) achieved a maximum corrosion inhibition efficiency of 97.14% for mild steel in 1 M HCl at 0.33 mM, compared to 95.23% for the closely related analog 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile (ATN) at the identical concentration [1]. The concentration-dependent efficiency range for AMN spanned 80–97% across 0.08–0.33 mM, consistently exceeding ATN at every tested concentration [1].

Corrosion inhibition Mild steel Hydrochloric acid

Cathodic Inhibition Mechanism on Mild Steel

Potentiodynamic polarization measurements revealed that AMN functions predominantly as a cathodic inhibitor, shifting the corrosion potential (E_corr) toward more cathodic values without significantly altering the anodic Tafel slope, whereas the comparator ATN exhibited the same cathodic-dominant behavior [1]. Both AMN and ATN were explicitly classified as cathodic inhibitors, differentiating them from many conventional pyridine-based inhibitors reported in the literature that act as mixed-type inhibitors [1].

Potentiodynamic polarization Cathodic inhibitor Corrosion mechanism

Adsorption Behavior and Langmuir Isotherm

Both AMN and ATN obeyed the Langmuir adsorption isotherm on mild steel in 1 M HCl, with correlation coefficients (R²) approaching unity [1]. The calculated standard adsorption free energy (ΔG°_ads) for AMN indicated a mixed physisorption/chemisorption mechanism, consistent with the presence of both the nitrogen-rich nicotinonitrile core (chemisorption via N–Fe coordination) and the methoxyphenyl substituent (physisorption via π-electron donation). Comparative DFT calculations revealed that AMN possesses a higher HOMO energy and smaller HOMO-LUMO gap than ATN, theoretically supporting stronger electron-donating ability to the metal surface [1].

Adsorption isotherm Langmuir Gibbs free energy

Cytotoxicity Baseline Against MCF-7 Cells

In a 2021 synthetic communications study, 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (Compound 1) was evaluated for cytotoxicity against human cancer cell lines. It showed moderate activity against HePG-2 (hepatocellular carcinoma; IC₅₀ = 26.46 µg/mL) and strong activity against MCF-7 (breast adenocarcinoma; IC₅₀ = 18.02 µg/mL) [1]. As a synthetic precursor, further derivatization of this scaffold yielded compounds with markedly enhanced potency, with the most active derivative (compound 6) achieving IC₅₀ values of 7.48 µg/mL (HePG-2) and 5.69 µg/mL (MCF-7), representing a 3.2-fold improvement over the parent compound [1].

Anticancer Cytotoxicity MCF-7

Agonist Activity at Human α4β2 nAChR

The compound was tested for functional agonist activity at recombinant human α4β2 nicotinic acetylcholine receptors (nAChR) expressed in HEK-293 cells, yielding an EC₅₀ of 2,600 nM [1]. This micromolar-range potency places the compound in the low-to-moderate affinity category for this receptor subtype. Notably, the structurally distinct α4β4 nAChR subtype shows a different inhibitory concentration range of 3–5 nM for a related but not identical 2-amino-nicotinonitrile analog, suggesting that subtle substituent changes at C4 and C6 can dramatically shift subtype selectivity profiles across the nAChR family [2].

Nicotinic acetylcholine receptor α4β2 Agonist

Application Scenarios for 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile


Green Corrosion Inhibitor for Acid Pickling

Based on the direct head-to-head evidence that AMN achieves 97.14% inhibition efficiency at 0.33 mM—outperforming the 4-tolyl analog ATN (95.23%) under identical conditions [1]—this compound is the preferred choice for formulating green corrosion inhibitor packages for mild steel in 1 M HCl pickling baths. Its predominantly cathodic inhibition mechanism makes it particularly suitable for processes where hydrogen evolution control is critical.

Anticancer Lead Scaffold Derivatization

The compound's well-characterized baseline cytotoxicity (MCF-7 IC₅₀ = 18.02 µg/mL; HePG-2 IC₅₀ = 26.46 µg/mL) and established synthetic derivatization pathways—including formamide cyclization, thiourea condensation, and malononitrile annulation [2]—position it as a validated starting scaffold for structure-activity relationship (SAR) campaigns. The >3-fold potency enhancement achievable through chemical elaboration (best derivative MCF-7 IC₅₀ = 5.69 µg/mL) demonstrates the scaffold's optimization potential.

DFT Modeling of Substituent Electronic Effects

The availability of both experimental inhibition data and DFT-calculated electronic parameters (HOMO-LUMO gap, dipole moment) for AMN versus its closest analog ATN [1] makes this compound an ideal case study for computational chemistry groups investigating the relationship between substituent electronic effects and corrosion inhibition performance. The compound's well-defined adsorption isotherm (Langmuir) and mixed physisorption/chemisorption mechanism provide a robust experimental benchmark for validating computational models.

nAChR Subtype Selectivity Screening

With characterized functional activity at human α4β2 nAChR (EC₅₀ = 2,600 nM) [3] and the known sensitivity of nAChR subtype pharmacology to 2-amino-nicotinonitrile substitution patterns [4], this compound serves as a reference ligand for constructing subtype-selectivity screening panels. Its micromolar potency at α4β2, combined with the class-level observation that α4β4 affinity can differ by >500-fold with substituent changes, makes it valuable for probing the structural determinants of nAChR subtype recognition.

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